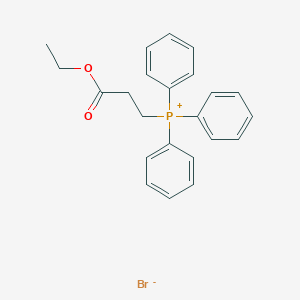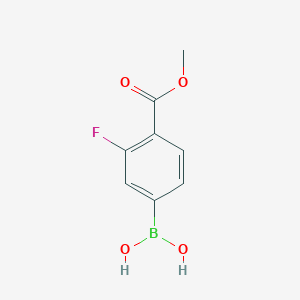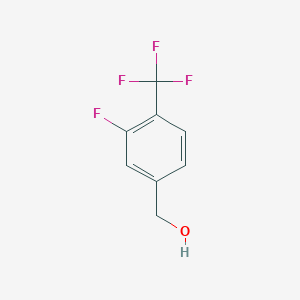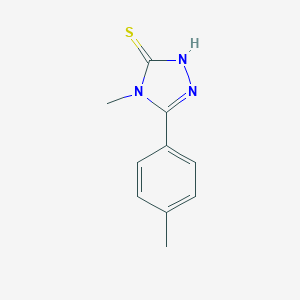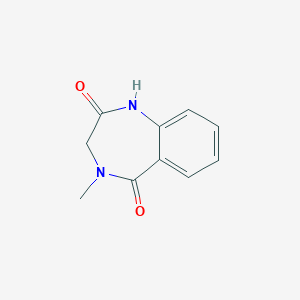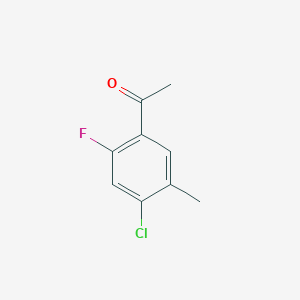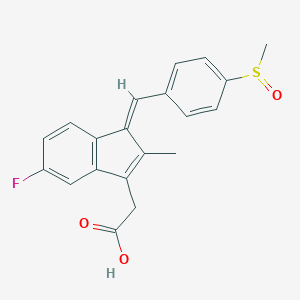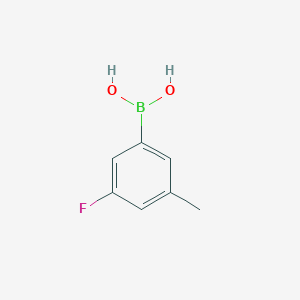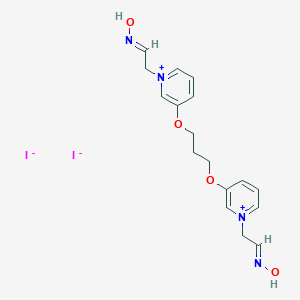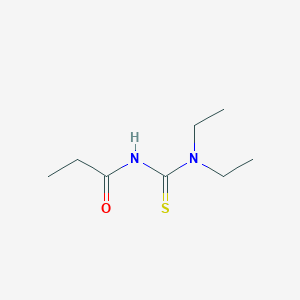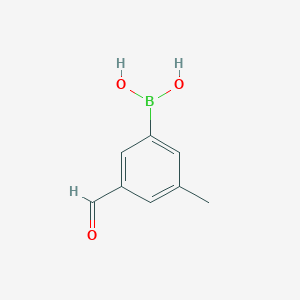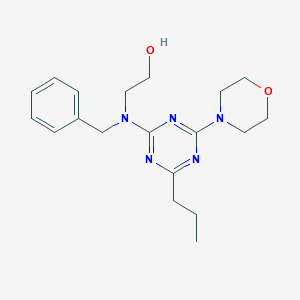
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP, and it is a synthetic compound that is used in various laboratory experiments.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the field of neuroscience, where MPTP is used to create animal models of Parkinson's disease. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animal models.
Mécanisme D'action
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to their degeneration and the development of Parkinson's-like symptoms.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MPTP are primarily related to its neurotoxicity and its ability to selectively target dopaminergic neurons in the brain. MPTP has been shown to cause a loss of dopamine in the brain, leading to the development of Parkinson's-like symptoms in animal models. Additionally, MPTP has been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease. Additionally, MPTP is relatively easy to synthesize and can be produced in large quantities, making it readily available for research purposes. However, one of the limitations of using MPTP is its neurotoxicity, which can make it difficult to use in certain experiments where cell viability is important.
Orientations Futures
There are several future directions for research involving MPTP. One area of interest is in developing new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers are exploring the potential therapeutic applications of MPTP and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders. Finally, there is interest in developing new neuroprotective agents that can prevent the loss of dopaminergic neurons in the brain, potentially slowing or stopping the progression of Parkinson's disease.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with benzyl chloroformate in the presence of a base. This reaction results in the formation of the intermediate benzyl carbamate, which is then reacted with 4-(phenylmethyl)aniline to produce the final product, MPTP. The synthesis of MPTP is a multi-step process that requires careful control of the reaction conditions to ensure the purity and yield of the final product.
Propriétés
Numéro CAS |
127374-85-0 |
|---|---|
Nom du produit |
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- |
Formule moléculaire |
C19H27N5O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C19H27N5O2/c1-2-6-17-20-18(23-10-13-26-14-11-23)22-19(21-17)24(9-12-25)15-16-7-4-3-5-8-16/h3-5,7-8,25H,2,6,9-15H2,1H3 |
Clé InChI |
OJUOCXIDKPCXNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
SMILES canonique |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
Autres numéros CAS |
127374-85-0 |
Synonymes |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



